molecular formula C15H22O4 B2921459 Britannilactone CAS No. 33620-72-3

Britannilactone

Cat. No.: B2921459
CAS No.: 33620-72-3
M. Wt: 266.337
InChI Key: ASZIGQFYGXSPCO-RJFCRNROSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Britannilactone: A Comprehensive Review of Its Mechanism of Action

This compound is a sesquiterpene lactone isolated from the Asteraceae family, specifically from the dried flower of Inula britannica L . It has been recognized for its potent bioactivity against bacteria, fungi, and human cancer cell lines . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

This compound primarily targets the inducible nitric oxide synthase (iNOS) pathway . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes. This compound’s inhibitory effect on iNOS has been demonstrated in various studies .

Mode of Action

This compound interacts with its targets by inducing apoptosis, a type of programmed cell death . It has been shown to significantly reduce melanin production in a dose-dependent manner . The compound’s ability to induce apoptosis has been confirmed through various assays, including Annexin V/propidium iodide (PI) staining, Hoechst 33258 staining, and caspase-3/9 activity assay .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to decrease the expression of Bcl-2, a protein that prevents apoptosis, while increasing the expression of Bax, a protein that promotes apoptosis . These changes were positively correlated with elevated expression of p53, a tumor suppressor protein . Additionally, this compound increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .

Pharmacokinetics

This compound is a β-lactone, a class of compounds known for their strained rings that are useful organic synthons and pharmaceutical warheads .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis in cancer cells . This has been observed in various cancer cell lines, including MCF-7 and MDA-MB-468 human breast cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that the production of β-lactone natural products like this compound has been largely restricted to chemical synthesis due to gaps in biochemical knowledge about β-lactone biosynthesis .

Safety and Hazards

Britannilactone should be handled with care. Avoid dust formation, breathing vapors, mist or gas. Use safety goggles with side-shields, protective gloves, and impervious clothing. In case of contact with eyes or skin, flush with plenty of water .

Future Directions

Britannilactone has shown marked anticancer activities in vitro and in vivo with different tumor models . Future research could focus on reducing or abolishing the non-specific reactivity of the -methylene- -lactone moiety with the sulfhydryl groups of proteins . There is also potential for future drug design in this chemical series .

Preparation Methods

Synthetic Routes and Reaction Conditions

Britannilactone can be synthesized through various methods. One common approach involves the extraction of the compound from the dried flowers of Inula britannica using methanol . The process typically includes:

    Extraction: The dried flowers are soaked in methanol to extract this compound.

    Filtration and Concentration: The methanol extract is filtered and concentrated under reduced pressure.

    Purification: The concentrated extract is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Britannilactone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways.

Properties

IUPAC Name

(3aS,4S,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZIGQFYGXSPCO-UBVLEBKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904806
Record name Britannilactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary biological activities reported for britannilactone?

A1: Research indicates that this compound exhibits anti-proliferative and skin-whitening properties. Studies have shown that it can inhibit melanin production in melanoma cells [, ] and demonstrate cytotoxicity against various cancer cell lines, including HEp2, SGC-7901, and HCT116 [].

Q2: How does this compound's structure influence its anti-proliferative activity?

A2: Studies comparing the activity of this compound with its structural analogs, such as isoalantolactone and 1-O-acetylthis compound, reveal a structure-activity relationship. Isoalantolactone, an eudesmanolide, exhibits stronger anti-proliferative effects than this compound and 1-O-acetylthis compound, both of which are 1,10-seco-eudesmanolides. This suggests that the 1,10-seco-eudesmane structure may lead to reduced anti-proliferative activity compared to the eudesmane skeleton [, ].

Q3: What is known about the mechanism of action of this compound in inhibiting melanin production?

A3: While this compound has shown efficacy in reducing melanin production, its precise mechanism of action in this process remains to be fully elucidated. Further research is needed to determine the specific molecular targets and pathways involved in its depigmenting effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol.

Q5: Are there any studies on the stability of this compound under different conditions?

A5: Currently, there is limited information available regarding the stability of this compound under various conditions. Further research is necessary to assess its stability profile, which would be crucial for developing suitable formulations and storage conditions.

Q6: Have any analytical methods been developed for the detection and quantification of this compound?

A6: Yes, researchers have developed a reversed-phase liquid chromatography (RP-LC) method for the simultaneous quantification of six sesquiterpene lactones, including this compound, in Inula britannica L. []. This method could be valuable for quality control and standardization of plant material or extracts containing this compound.

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